molecular formula C15H25N5O3S B6809937 (1-Propylsulfonylpyrrolidin-2-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone

(1-Propylsulfonylpyrrolidin-2-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone

Cat. No.: B6809937
M. Wt: 355.5 g/mol
InChI Key: NIXPPJYGLHPHJT-UHFFFAOYSA-N
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Description

(1-Propylsulfonylpyrrolidin-2-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a triazole ring, and a piperidine ring, all connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Propylsulfonylpyrrolidin-2-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using propylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving suitable amine precursors.

    Attachment of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, typically involving an azide and an alkyne under copper-catalyzed conditions.

    Methanone Linkage Formation: The final step involves the formation of the methanone linkage, which can be achieved through a condensation reaction between the pyrrolidine and piperidine intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Propylsulfonylpyrrolidin-2-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the triazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Propylsulfonylpyrrolidin-2-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Propylsulfonylpyrrolidin-2-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-Butylsulfonylpyrrolidin-2-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone
  • (1-Methylsulfonylpyrrolidin-2-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone
  • (1-Propylsulfonylpyrrolidin-2-yl)-[3-(imidazol-1-yl)piperidin-1-yl]methanone

Uniqueness

(1-Propylsulfonylpyrrolidin-2-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1-propylsulfonylpyrrolidin-2-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O3S/c1-2-11-24(22,23)20-9-4-6-14(20)15(21)18-8-3-5-13(12-18)19-10-7-16-17-19/h7,10,13-14H,2-6,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXPPJYGLHPHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC1C(=O)N2CCCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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